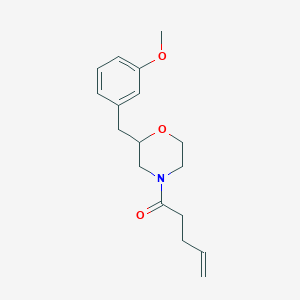
2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine, also known as MPMP, is a chemical compound that has been gaining attention in scientific research due to its unique properties and potential applications. MPMP is a morpholine derivative that contains both a benzyl and a pentenoyl group, making it a versatile compound that can be modified for various purposes. In
作用机制
The mechanism of action of 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and to induce apoptosis in cancer cells. 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to inhibit the activity of enzymes involved in cell growth and to induce apoptosis. In the brain, 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine has been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects. Additionally, 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine has been shown to cross the blood-brain barrier and target specific cells, making it a promising drug delivery system.
实验室实验的优点和局限性
One advantage of using 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine in lab experiments is its versatility. 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine can be modified to target specific cells or to enhance its drug delivery capabilities. Additionally, 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine has been shown to have low toxicity in vitro, making it a relatively safe compound to work with. However, one limitation of using 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine is its limited solubility in non-polar solvents, which may make it difficult to work with in certain experiments.
未来方向
There are several future directions for research involving 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine. One area of interest is its potential as a drug delivery system for the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine and its potential as an anti-cancer agent. Finally, research is needed to optimize the synthesis method of 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine and to develop more efficient purification methods.
合成方法
2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine can be synthesized using a three-step process involving the reaction of morpholine with 3-methoxybenzaldehyde, followed by the addition of pentenoyl chloride and subsequent purification. The final product is a white crystalline powder that is soluble in polar solvents such as ethanol and methanol.
科学研究应用
2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier and target specific cells. It has also been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine has been studied for its potential as a neuroprotective agent, as it has been shown to reduce oxidative stress and inflammation in the brain.
属性
IUPAC Name |
1-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-3-4-8-17(19)18-9-10-21-16(13-18)12-14-6-5-7-15(11-14)20-2/h3,5-7,11,16H,1,4,8-10,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCUOTUWTDQXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)C(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxybenzyl)-4-(4-pentenoyl)morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~3~,N~3~-diethyl-N~1~-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-beta-alaninamide](/img/structure/B6078139.png)

![4-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B6078156.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-4-(2-methylbenzyl)-2-piperazinone](/img/structure/B6078173.png)
![2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-1-(2-naphthyl)ethanone](/img/structure/B6078176.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide](/img/structure/B6078189.png)
![2-(methylthio)-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6078192.png)
![1-(3,4-difluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B6078193.png)
![2-[1-(3-bromobenzyl)-2-piperidinyl]ethanol](/img/structure/B6078203.png)
![2-methyl-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6078208.png)
![4-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-5-nitrophthalonitrile](/img/structure/B6078214.png)
![2-[(2-iodobenzoyl)amino]-3-(5-methyl-2-furyl)acrylic acid](/img/structure/B6078227.png)
![3-chloro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B6078235.png)
![1-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-methoxyphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6078242.png)